4-Hydroxy-7-benzyloxycoumarin
Overview
Description
4-Hydroxy-7-benzyloxycoumarin is a biochemical used for proteomics research . It has a molecular weight of 268.26 and a molecular formula of C16H12O4 . It is a solid substance that is soluble in DMSO .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps. For instance, 4-Hydroxycoumarin derivatives underwent rearrangement reactions . Both 4- and 7-hydroxycoumarins were treated with activated aziridines, which produced a series of ring-opened products . Another study discussed the influence of various Lewis acids on the reaction and explored the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H12O4 . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.Chemical Reactions Analysis
The chemical reactions of this compound involve advanced oxidative processes (AOP) with HO˙ radical in aqueous and lipidic environments . These reactions are fundamental radical reactions of phenolic compounds .Physical and Chemical Properties Analysis
This compound is a solid substance that is soluble in DMSO . It has a melting point of 272-275°C (lit.) (dec.) . It should be stored at 4° C .Scientific Research Applications
Cytotoxic Activity : Certain 4-oxycoumarin derivatives, including 4-benzyloxycoumarins, have been synthesized and shown to have anti-proliferative effects on various cancer cell lines, indicating potential for cancer treatment (Serra et al., 2012).
Antioxidant Activity : Various 4-methylcoumarins, related to 4-Hydroxy-7-benzyloxycoumarin, have been synthesized and tested for their antioxidant properties, showing activity comparable to known antioxidants. This suggests their potential use in therapy and food preservation (Ćavar et al., 2009).
Pharmacological Potential : Research on hydroxyl-, methoxy-, and acetoxy-substituted 3- and 4-arylcoumarins, including derivatives of this compound, has shown promising antioxidant capacity, suggesting their potential as therapeutic candidates for diseases characterized by free-radical overproduction (Danis et al., 2016).
Antiviral Activity : Synthesis of 4-hydroxycoumarin dimers and benzopyranocoumarin derivatives has shown in vitro anti-DNA and RNA virus activities, indicating potential applications in antiviral therapies (Završnik et al., 2011).
Cholinesterase Inhibition for Alzheimer's Disease : Novel 7-benzyloxycoumarin based compounds have shown significant acetylcholinesterase inhibitory activity, suggesting their potential use in Alzheimer's disease treatment (Amin et al., 2021).
Antimicrobial Properties : Bis-coumarin derivatives have been synthesized and shown to possess antimicrobial activities against various bacterial and fungal strains, indicating potential applications in antimicrobial drug development (Muratović et al., 2013).
Safety and Hazards
Future Directions
Given the increasing number of drug-resistant strains, the synthesis of new antibacterial compounds like 4-Hydroxy-7-benzyloxycoumarin is critical for treating infectious diseases . Future research could focus on optimizing the synthesis process and exploring its potential applications in medicine and proteomics research .
Mechanism of Action
Target of Action
4-Hydroxy-7-benzyloxycoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins, including this compound, are involved in various biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . They are also involved in the biosynthesis in plants and metabolic pathways .
Pharmacokinetics
Coumarins are known to have diverse biological and therapeutic properties .
Result of Action
Coumarins are known to potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, coumarins exhibit fascinating fluorescence behavior upon excitation with UV light . Therefore, the presence and intensity of UV light in the environment could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-7-benzyloxycoumarin, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. For instance, coumarins as fluorophores play a key role in fluorescent labeling of biomolecules . The nature of these interactions often involves the compound’s distinct chemical structure, which consists of a benzene ring fused to an α-pyrone ring .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. For instance, it has been shown to have an impact on HepG2 hepatocellular carcinoma cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. For instance, it has been suggested that the reaction of the coumarin anion with N-benzoyl- or N-sulfonylaziridines yields amidoethylated 7- or 4-hydroxycoumarins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, coumarins undergo biosynthesis in plants and have specific metabolic pathways . The compound may interact with various enzymes or cofactors within these pathways .
Properties
IUPAC Name |
4-hydroxy-7-phenylmethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPXRFMTZRSQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716122 | |
Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-66-6 | |
Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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